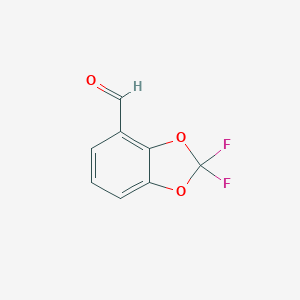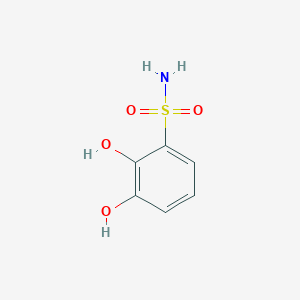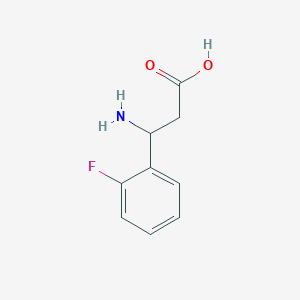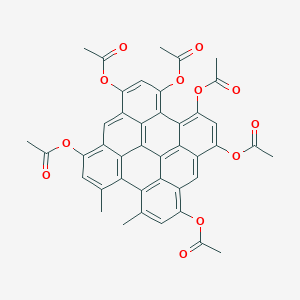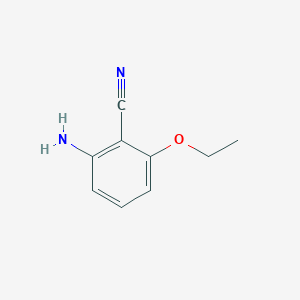![molecular formula C24H27N3O2 B053494 3-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)-2-phenyl-2,3,6,7-tetrahydrocyclopenta[f]isoindol-1(5H)-one CAS No. 701304-22-5](/img/structure/B53494.png)
3-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)-2-phenyl-2,3,6,7-tetrahydrocyclopenta[f]isoindol-1(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)-2-phenyl-2,3,6,7-tetrahydrocyclopenta[f]isoindol-1(5H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.
作用機序
The mechanism of action of 3-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)-2-phenyl-2,3,6,7-tetrahydrocyclopenta[f]isoindol-1(5H)-one is not fully understood. However, it is believed to act by inhibiting specific enzymes or proteins in the body, which are involved in various biological processes. The compound has also been shown to have antioxidant and anti-inflammatory properties, which can further contribute to its therapeutic potential.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. The compound has also been shown to have anti-inflammatory and antioxidant properties, which can further contribute to its therapeutic potential.
実験室実験の利点と制限
One of the main advantages of using 3-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)-2-phenyl-2,3,6,7-tetrahydrocyclopenta[f]isoindol-1(5H)-one in lab experiments is its potential as a therapeutic agent for various diseases. The compound is also relatively easy to synthesize and can be obtained in good yields. However, one of the main limitations of using this compound is its lack of specificity, which can lead to off-target effects. Further studies are needed to optimize the compound's specificity and reduce its toxicity.
将来の方向性
There are several future directions for research on 3-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)-2-phenyl-2,3,6,7-tetrahydrocyclopenta[f]isoindol-1(5H)-one. One of the most significant directions is to optimize the compound's specificity and reduce its toxicity. Further studies are also needed to understand the compound's mechanism of action and identify its potential targets in the body. The compound's potential as a drug delivery system also needs to be explored further. Finally, more studies are needed to evaluate the compound's therapeutic potential for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research applications. The compound's potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease, makes it an exciting area of research. Further studies are needed to optimize the compound's specificity and reduce its toxicity, understand its mechanism of action, and evaluate its therapeutic potential.
合成法
The synthesis method of 3-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)-2-phenyl-2,3,6,7-tetrahydrocyclopenta[f]isoindol-1(5H)-one involves several steps. One of the most commonly used methods is the one-pot, three-component reaction of 2-phenyl-2,3,6,7-tetrahydrocyclopenta[f]isoindol-1(5H)-one, 4-methylpiperazine, and ethyl 2-bromo-2-oxoacetate in the presence of a suitable base. The reaction is carried out at room temperature, and the product is obtained in good yields.
科学的研究の応用
3-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)-2-phenyl-2,3,6,7-tetrahydrocyclopenta[f]isoindol-1(5H)-one has shown promising results in various scientific research applications. One of the most significant applications is in the field of medicinal chemistry, where it has been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been studied for its potential as a drug delivery system, where it can be used to deliver drugs to specific target sites in the body.
特性
| 701304-22-5 | |
分子式 |
C24H27N3O2 |
分子量 |
389.5 g/mol |
IUPAC名 |
3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-phenyl-3,5,6,7-tetrahydrocyclopenta[f]isoindol-1-one |
InChI |
InChI=1S/C24H27N3O2/c1-25-10-12-26(13-11-25)23(28)16-22-20-14-17-6-5-7-18(17)15-21(20)24(29)27(22)19-8-3-2-4-9-19/h2-4,8-9,14-15,22H,5-7,10-13,16H2,1H3 |
InChIキー |
MBGOHVUPIPFVMM-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)CC2C3=C(C=C4CCCC4=C3)C(=O)N2C5=CC=CC=C5 |
正規SMILES |
CN1CCN(CC1)C(=O)CC2C3=C(C=C4CCCC4=C3)C(=O)N2C5=CC=CC=C5 |
同義語 |
3,5,6,7-Tetrahydro-3-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-2-phenylcyclopent[f]isoindol-1(2H)-one; 1-[(1,2,3,5,6,7-Hexahydro-3-oxo-2-phenylcyclopent[f]isoindol-1-yl)acetyl]-4-methylpiperazine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyltetrahydropyrazolo[1,2-c][1,3,4]oxadiazin-8(1H)-imine](/img/structure/B53412.png)
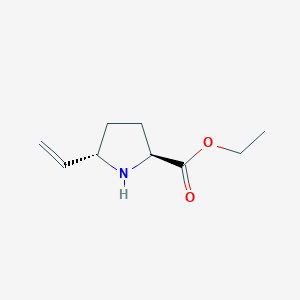
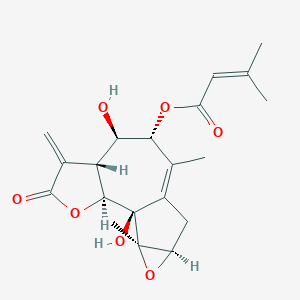
![((3aR,4R,6aS)-5-Benzyl-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-4-yl)methanol](/img/structure/B53420.png)
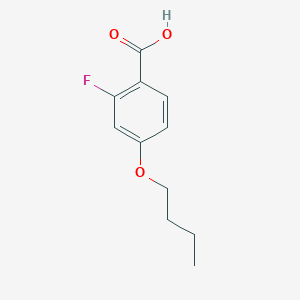
![(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol](/img/structure/B53426.png)


